(S)-4-Isopropylthiazolidine-2-thione
Description
Significance of Chiral Thiazolidine-2-thiones in Asymmetric Synthesis
Chiral thiazolidine-2-thiones, a class of sulfur-containing heterocyclic compounds, have carved a niche for themselves as highly effective chiral auxiliaries in asymmetric synthesis. nih.gov Their utility stems from their ability to be temporarily incorporated into a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary can be cleanly removed and often recovered for reuse, making it an economically viable strategy. wikipedia.org
The significance of these auxiliaries, including (S)-4-Isopropylthiazolidine-2-thione, lies in their capacity to afford high diastereoselectivity in a range of important transformations such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The resulting optically active products serve as valuable building blocks for the synthesis of complex natural products and medicinally important compounds. sigmaaldrich.com The thione functionality in these auxiliaries plays a crucial role, influencing the conformation of the N-acyl derivatives and their corresponding enolates, which is key to achieving high levels of stereocontrol.
Historical Context and Evolution of Chiral Auxiliaries in Stereoselective Transformations
The concept of using a temporary chiral handle to direct the stereochemical course of a reaction dates back to the pioneering work of chemists in the mid-20th century. However, the field of chiral auxiliaries truly began to flourish in the 1970s and 1980s. Early examples of chiral auxiliaries were often derived from readily available natural products like terpenes and amino acids. These initial forays laid the groundwork for the rational design of more sophisticated and efficient auxiliaries.
A significant milestone in this area was the development of Evans' oxazolidinone auxiliaries, which demonstrated exceptional levels of stereocontrol in aldol reactions. numberanalytics.comresearchgate.net This success spurred the development of a diverse array of other auxiliaries, each with its own unique advantages and applications. The evolution of chiral auxiliaries has been driven by a continuous search for improved stereoselectivity, broader substrate scope, and milder reaction conditions for both the attachment and removal of the auxiliary. Thiazolidine-2-thiones, including the (S)-4-isopropyl substituted variant, represent a successful outcome of this ongoing endeavor, offering a powerful alternative and, in some cases, superior performance to the more established oxazolidinone systems.
Structural Basis for Chiral Induction by this compound
The remarkable stereodirecting ability of this compound is deeply rooted in its distinct structural features. When acylated at the nitrogen atom, the resulting N-acylthiazolidine-2-thione adopts a well-defined conformation that effectively shields one of the two faces of the enolate derived from it. The bulky isopropyl group at the C4 position plays a pivotal role in this facial discrimination.
In the case of metal enolates, particularly titanium enolates which are commonly employed in aldol reactions, the geometry of the enolate and the conformation of the N-acylthiazolidine-2-thione are critical. The prevailing model suggests that the enolate exists in a conformation where the C4 isopropyl group effectively blocks one face of the molecule. Consequently, an incoming electrophile, such as an aldehyde, is directed to the opposite, less sterically hindered face. This steric control is the primary determinant of the high diastereoselectivity observed in these reactions.
Furthermore, the sulfur atom of the thione group can influence the electronic properties and coordination behavior of the molecule, contributing to the stability and reactivity of the enolate. The interplay of these steric and electronic factors creates a highly organized transition state, leading to the predictable and efficient transfer of chirality from the auxiliary to the newly formed stereocenters.
Research Findings in Asymmetric Reactions
The utility of this compound as a chiral auxiliary is best illustrated by its successful application in various stereoselective reactions. The following sections detail research findings in key transformations.
Aldol Reactions
In the realm of aldol reactions, N-acyl-(S)-4-isopropylthiazolidine-2-thiones have proven to be excellent precursors for generating highly stereoselective enolates. The use of titanium tetrachloride and a tertiary amine base to form the titanium enolate is a common and effective strategy. The resulting aldol adducts are typically obtained with high diastereoselectivity.
| Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C | >95:5 | 85 |
| Isobutyraldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C | 97:3 | 90 |
| trans-Cinnamaldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C | >95:5 | 88 |
Alkylation Reactions
The stereoselective alkylation of enolates derived from N-acyl-(S)-4-isopropylthiazolidine-2-thiones provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary effectively directs the approach of the electrophile, leading to the formation of the desired stereoisomer with high selectivity.
| Electrophile | Base | Conditions | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | LDA | THF, -78 °C | 95:5 | 92 |
| Allyl iodide | NaHMDS | THF, -78 °C | 96:4 | 89 |
| Methyl iodide | LDA | THF, -78 °C | 94:6 | 95 |
Diels-Alder Reactions
While chiral auxiliaries are widely used to control stereoselectivity in Diels-Alder reactions, specific and detailed examples of the application of this compound in this capacity are not as extensively documented in the readily available scientific literature as its use in aldol and alkylation reactions. In principle, an N-acryloyl derivative of this compound could serve as a chiral dienophile. The facial selectivity would be dictated by the preferred conformation of the acryloyl group relative to the chiral auxiliary, with a Lewis acid catalyst likely being employed to enhance both reactivity and stereoselectivity. However, without concrete experimental data, a detailed discussion and data table for this specific application cannot be provided at this time.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 4 Isopropylthiazolidine 2 Thione
Established Synthetic Pathways for (S)-4-Isopropylthiazolidine-2-thione
The most well-established and widely utilized method for the synthesis of this compound involves the reaction of the readily available chiral amino alcohol, (S)-valinol, with carbon disulfide. This method, often referred to as the Nagao synthesis, is valued for its simplicity and use of a starting material from the chiral pool. ingentaconnect.com
The reaction proceeds by heating an alkaline solution of (S)-valinol and carbon disulfide. orgsyn.org The process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization to yield the desired thiazolidinethione. A key observation in this synthesis is the transient formation of the corresponding (S)-4-isopropyl-1,3-oxazolidin-2-thione, which gradually converts to the more thermodynamically stable 1,3-thiazolidine-2-thione upon extended reaction times. orgsyn.org This necessitates a prolonged reflux period to ensure complete conversion to the desired product. orgsyn.org
A detailed, peer-reviewed procedure for this synthesis has been published in Organic Syntheses, highlighting its robustness and reliability. orgsyn.org The typical procedure involves treating (S)-valinol with carbon disulfide in the presence of potassium hydroxide (B78521) in an ethanol/water solvent system. The reaction mixture is heated at reflux for an extended period, typically around 72 hours, to drive the conversion to the final product. orgsyn.org
| Reactant/Reagent | Molar Equiv. | Purpose | Reference |
| (S)-Valinol | 1.0 | Chiral Starting Material | orgsyn.org |
| Carbon Disulfide | 2.6 | Source of Thiocarbonyl Group | orgsyn.org |
| Potassium Hydroxide | 2.7 | Base | orgsyn.org |
| Ethanol/Water | - | Solvent | orgsyn.org |
| Hydrochloric Acid (aq) | - | Acidification during Workup | orgsyn.org |
| Dichloromethane (B109758) | - | Extraction Solvent | orgsyn.org |
This interactive table summarizes the key reagents and their roles in the established synthesis of this compound.
The yield for this established pathway is typically high, often exceeding 90%, providing the product as a yellowish solid which can often be used in subsequent steps without extensive purification. orgsyn.org
Novel Methodologies for Enhanced Enantiopurity and Scalable Production
While the established methods are reliable, research continues to explore novel methodologies aimed at improving reaction efficiency, reducing reaction times, and enhancing enantiopurity for scalable production. One of the significant advancements in this area is the application of microwave-assisted synthesis. researchgate.net Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of various heterocyclic compounds, including thiazolidinones and their thione analogs. researchgate.netnih.govrasayanjournal.co.in For the synthesis of thiazolidine-2-thiones, microwave-assisted methods can lead to a remarkable reduction in reaction times compared to conventional heating methods, while often providing improved yields. researchgate.net
These methodologies are particularly attractive for scalable production as they can lead to higher throughput and reduced energy consumption. The development of robust catalytic systems is also a key focus for improving the scalability of asymmetric reactions. chiralpedia.com While specific catalysts for the direct, highly enantioselective synthesis of this compound are not yet commonplace, the principles of asymmetric catalysis are being actively applied to similar systems.
Furthermore, advancements in purification techniques are crucial for obtaining high enantiopurity on a large scale. While the traditional synthesis from (S)-valinol generally yields a product with high enantiomeric excess (ee), novel methods must also ensure that the enantiopurity is maintained or enhanced. sigmaaldrich.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals, including chiral auxiliaries. The focus is on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
In the context of this compound synthesis, several green approaches can be considered. The use of microwave-assisted synthesis, as mentioned previously, is a prime example of a green chemistry approach due to its potential for significantly reducing energy consumption and reaction times. nih.gov
Another key aspect of green chemistry is the choice of solvent. While the established synthesis uses ethanol, which is a relatively benign solvent, researchers are exploring the use of even greener alternatives like water for the synthesis of related thiazolidine (B150603) structures. researchgate.net For instance, one-pot strategies for preparing similar heterocyclic compounds have been developed in water, which is an ideal solvent from an environmental and safety perspective. researchgate.net
The development of biocatalytic methods also represents a promising green avenue. The use of enzymes, such as engineered amine dehydrogenases, for the synthesis of chiral amino alcohols—the precursors to thiazolidinethiones—is a rapidly advancing field. nih.govnih.gov These biocatalytic routes offer high stereoselectivity under mild reaction conditions, using water as a solvent and avoiding harsh reagents.
| Green Chemistry Principle | Application in Thiazolidinethione Synthesis | Reference |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. | researchgate.netnih.gov |
| Safer Solvents | Use of water or greener solvent systems to replace traditional organic solvents. | researchgate.netresearchgate.net |
| Catalysis | Development of biocatalytic routes for the synthesis of chiral precursors like amino alcohols. | nih.govnih.gov |
| Atom Economy | One-pot synthesis strategies to minimize intermediate isolation and waste. | researchgate.net |
This interactive table highlights the application of green chemistry principles to the synthesis of this compound and related compounds.
Industrial Synthesis Considerations and Process Optimization
The transition from a laboratory-scale procedure to an industrial-scale process for manufacturing this compound involves several critical considerations. The primary goals of industrial synthesis are to ensure cost-effectiveness, safety, scalability, and consistent product quality. chiralpedia.com
One of the main challenges in industrial asymmetric synthesis is the scalability of reactions while maintaining high enantioselectivity and yield. chiralpedia.com For the synthesis of this compound, this involves optimizing reaction parameters such as temperature, concentration, and reaction time to maximize throughput and minimize costs. The prolonged reaction time (72 hours) of the established method, for example, could be a significant bottleneck in an industrial setting, making methodologies like microwave-assisted synthesis more attractive. orgsyn.orgresearchgate.net
Application of S 4 Isopropylthiazolidine 2 Thione in Asymmetric Transformations
Diastereoselective Synthesis Utilizing (S)-4-Isopropylthiazolidine-2-thione as a Chiral Auxiliary
This compound is widely employed as a chiral auxiliary to induce stereoselectivity in a range of chemical reactions. By temporarily incorporating this chiral moiety into a substrate, one face of the reactive center is effectively shielded, directing the approach of incoming reagents and leading to the preferential formation of one diastereomer.
Stereochemical Induction in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with precise stereocontrol is fundamental to the synthesis of organic molecules. N-acylated (S)-4-isopropylthiazolidine-2-thiones are excellent substrates for a variety of C-C bond-forming reactions, including aldol (B89426) additions and alkylations, consistently affording high levels of diastereoselectivity.
In the realm of aldol reactions, the titanium enolates of N-acetyl-(S)-4-isopropylthiazolidine-2-thione have been shown to be particularly effective. For instance, in the presence of titanium tetrachloride (TiCl₄) and sparteine, these enolates react with aldehydes to produce syn-aldol products with high diastereoselectivity. dicp.ac.cn The stereochemical outcome of these reactions can be influenced by the stoichiometry of the Lewis acid and base employed. scielo.org.mx For example, the addition of the chlorotitanium enolate of N-acetyl 4-isopropyl-1,3-thiazolidine-2-thione to five-membered, N-substituted N-acyl iminium ions yields Mannich-type addition products with good diastereoselectivity. nih.gov
Furthermore, nickel-catalyzed SN1-type alkylations of chiral N-acyl thiazolidinethiones with stable carbocations, such as those derived from diarylmethyl methyl ethers, proceed with exceptional stereocontrol, yielding the alkylated products as single diastereomers in high yields. nih.govnih.gov These adducts can be readily converted into a variety of enantiomerically pure compounds. nih.govnih.gov The reaction is notable for its tolerance of various functional groups and heteroatoms at the α-position of the diarylmethyl ether. nih.govnih.gov
Below is a table summarizing the diastereoselective outcomes in representative carbon-carbon bond forming reactions using this compound as a chiral auxiliary.
| Reaction Type | Electrophile | Reagents | Diastereomeric Ratio (d.r.) | Yield |
| Aldol Addition | Various Aldehydes | TiCl₄, (-)-Sparteine | High syn selectivity | Good |
| Mannich-type Addition | N-acyl iminium ions | TiCl₄ | Good | Good |
| Ni-catalyzed Alkylation | Diarylmethyl methyl ethers | (Me₃P)₂NiCl₂ | Single diastereomer | High |
Stereocontrol in Heteroatom Alkylation and Acylation Reactions
While the application of this compound in carbon-carbon bond formation is well-established, its use in directing the stereoselective alkylation or acylation of heteroatoms is less extensively documented in the scientific literature. The primary use of acylation in the context of this auxiliary involves the attachment of the acyl group to the nitrogen of the thiazolidinethione itself to activate it for subsequent reactions. However, specific examples of this auxiliary being used to control the stereochemistry of N-alkylation, O-acylation, or other heteroatom functionalizations on a separate substrate are not widely reported.
Enantioselective Reductions and Oxidations Mediated by this compound
The use of chiral auxiliaries to mediate enantioselective reductions and oxidations is a valuable strategy in asymmetric synthesis. However, based on available scientific literature, this compound is not commonly employed as a direct mediator or catalyst for such transformations. While there is extensive research on asymmetric reductions of ketones and other functional groups, these methods typically rely on other types of chiral catalysts, such as oxazaborolidines or transition metal complexes with chiral ligands. nih.govnih.gov Similarly, enantioselective oxidations are generally achieved using different catalytic systems. The primary role of this compound remains as a stoichiometric chiral auxiliary, where the stereoselectivity is induced in reactions of the N-acyl derivative, followed by the removal of the auxiliary.
Application in the Diastereoselective Synthesis of Aryloxy Phosphoramidate (B1195095) Prodrugs
A significant and impactful application of this compound is in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of nucleoside monophosphates. These prodrugs are designed to deliver the active monophosphate form of antiviral or anticancer nucleoside analogues into cells, bypassing the often inefficient initial phosphorylation step. The stereochemistry at the phosphorus center is crucial for the biological activity of these prodrugs.
In this synthetic approach, this compound acts as a chiral auxiliary to establish the desired stereochemistry at the phosphorus atom. The synthesis typically involves the reaction of phosphorus oxychloride with the chiral auxiliary, followed by sequential addition of an amino acid ester and a phenol. The resulting stereochemically pure phosphordiamidate is then reacted with a nucleoside analogue, such as 3′-deoxy-2′,3′-didehydrothymidine (d4T), to yield the diastereomerically pure aryloxy phosphoramidate prodrug with a diastereomeric excess of ≥95%.
The individual diastereomers of these phosphoramidate prodrugs have been shown to exhibit significant differences in their antiviral activity, highlighting the importance of stereocontrol in their synthesis. The nature of the aryl substituent on the phosphoramidate moiety also strongly influences the biological activity.
Strategic Role of this compound in Complex Molecule Construction
The high degree of stereocontrol imparted by this compound makes it a valuable tool in the total synthesis of complex natural products and other bioactive molecules. Its ability to facilitate the formation of key stereocenters early in a synthetic sequence is a testament to its strategic importance.
Integration into Total Synthesis Approaches of Natural Products and Bioactive Compounds
The utility of this compound as a chiral auxiliary has been demonstrated in the total synthesis of several complex natural products. A notable example is the total synthesis of (-)-hennoxazole A, an antiviral marine natural product. In one synthetic route, an aldol-like coupling between a dimethyl acetal (B89532) and an N-acetylthiazolidinethione was employed for the direct and stereoselective installation of a key C8-methoxy-bearing stereocenter in the pyran/bisoxazole fragment of the molecule. A subsequent one-pot acetoacetate (B1235776) acylation/decarboxylation/cyclodehydration of another elaborate thiazolidinethione derivative enabled the rapid assembly of the pyran-based ring system.
Another example is the construction of the C9-C21 fragment of debromoaplysiatoxin (B1238331). This was achieved through the Lewis acid-mediated addition of the titanium enolates of (S)-N-acetyl and N-propanoyl 4-isopropyl-1,3-thiazolidine-2-thiones to dialkyl acetals. The initial reaction afforded a diastereomerically pure adduct in high yield, which after removal of the auxiliary, was further elaborated to set the stage for the introduction of two new stereocenters with excellent diastereoselectivity.
The table below showcases examples of natural products synthesized using this compound as a chiral auxiliary.
| Natural Product | Key Reaction Involving the Auxiliary | Synthetic Outcome |
| (-)-Hennoxazole A | Aldol-like coupling | Direct, stereoselective installation of the C8-methoxy-bearing stereocenter |
| Debromoaplysiatoxin (C9-C21 fragment) | Lewis acid-mediated addition to a dialkyl acetal | Construction of key stereocenters with high diastereoselectivity |
Applications in Fragment Coupling and Macrocyclization Strategies
The true power of a chiral auxiliary lies not only in its ability to direct a single stereocenter but also in the versatility of the resulting chiral synthons for further elaboration. Products derived from reactions mediated by this compound are well-suited for subsequent fragment coupling and macrocyclization reactions, which are key strategies in the convergent synthesis of complex molecules.
The N-acylthiazolidinethione moiety can be readily converted into a variety of functional groups, providing a gateway to a wide range of coupling chemistries. A particularly valuable transformation is the reduction of the N-acyl group to the corresponding chiral aldehyde. This is often achieved with high fidelity using reducing agents such as diisobutylaluminum hydride (DIBAL-H). The resulting aldehydes are versatile intermediates that can participate in numerous carbon-carbon bond-forming reactions, including Wittig-type olefinations, aldol reactions, and additions of organometallic reagents, effectively coupling the chiral fragment to another part of the target molecule.
For instance, in the total synthesis of the polyketide natural product pironetin, a chiral fragment was synthesized using an asymmetric aldol reaction with an N-acyl-(S)-4-isopropylthiazolidine-2-thione. The subsequent reduction of the thiazolidinethione to the aldehyde was a crucial step that allowed for the coupling with another fragment of the molecule. Similarly, a protected monomeric unit of the complex macrolide rhizopodin (B1263428) has been synthesized utilizing this auxiliary. nih.gov The synthesis of a key fragment of debromoaplysiatoxin also relied on the stereoselective addition to an acetal mediated by a titanium enolate of N-acyl-(S)-4-isopropylthiazolidine-2-thione, showcasing the utility of this auxiliary in generating complex acyclic fragments.
Beyond aldehydes, the N-acylthiazolidinethione can be converted to other functionalities conducive to fragment coupling. For example, treatment with Weinreb's reagent (N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent) can furnish a stable Weinreb amide. This functional group is known for its controlled reactivity towards organometallic reagents to produce ketones, which can then be further elaborated.
While direct examples of macrocyclization employing a fragment still attached to the this compound auxiliary are less common, the strategy typically involves the generation of a linear precursor containing two reactive termini, which are then induced to cyclize. The chiral fragments synthesized using the auxiliary often form a significant portion of these linear precursors. Common macrocyclization strategies that can be employed include macrolactonization, macrolactamization, and ring-closing metathesis. The choice of strategy depends on the functional groups installed at the ends of the linear fragment, which are often derived from the initial chiral building block.
The following table summarizes key fragment coupling and macrocyclization strategies that can be facilitated by the use of this compound.
| Precursor Functional Group (from auxiliary) | Coupling/Macrocyclization Reaction | Resulting Linkage |
| Aldehyde | Wittig Reaction | Alkene |
| Aldehyde | Horner-Wadsworth-Emmons Reaction | Alkene |
| Aldehyde | Aldol Reaction | β-Hydroxy Ketone |
| Aldehyde | Grignard/Organolithium Addition | Secondary Alcohol |
| Weinreb Amide | Organometallic Addition | Ketone |
| Carboxylic Acid (after cleavage) | Macrolactonization | Ester |
| Amine (after cleavage and functional group manipulation) | Macrolactamization | Amide |
Recovery and Reusability Protocols for this compound Auxiliaries
A significant advantage of chiral auxiliary-based methods is the potential for the recovery and reuse of the often-valuable auxiliary. For this compound, the cleavage of the auxiliary from the chiral product is typically designed to be mild and efficient, facilitating its recovery in high yield and purity.
The recovery process is intimately linked to the cleavage step. Following the desired asymmetric transformation, the N-acyl bond is cleaved to release the chiral product and the free auxiliary. The choice of cleavage conditions is critical and depends on the desired functionality in the product.
One of the most common methods for cleaving the auxiliary and recovering it involves reductive cleavage. As mentioned, reagents like diisobutylaluminum hydride (DIBAL-H) can reduce the N-acyl group to an aldehyde, liberating the this compound in the process. After the reaction is complete, a standard aqueous workup is performed. The auxiliary, being a relatively nonpolar solid, can often be separated from the more polar product and other reaction components by chromatographic methods such as column chromatography.
In cases where a carboxylic acid derivative is the desired product, other cleavage methods are employed. For example, hydrolysis with a mild base such as lithium hydroperoxide (LiOOH) can yield the corresponding carboxylic acid while regenerating the auxiliary. Transesterification with an alkoxide, such as sodium methoxide (B1231860) in methanol, can produce the methyl ester of the chiral fragment and the free auxiliary.
A general protocol for the recovery of this compound following an asymmetric reaction and cleavage is outlined below:
Reaction Quenching and Workup: After the cleavage reaction is complete, the reaction mixture is typically quenched with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride, or Rochelle's salt for aluminum-based reagents).
Extraction: The product and the auxiliary are extracted from the aqueous layer into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
Purification: The organic extract is dried and concentrated. The resulting crude mixture is then subjected to purification, most commonly silica (B1680970) gel column chromatography. Due to the distinct polarity of the thiazolidinethione auxiliary compared to many chiral products, it can often be cleanly separated.
Recrystallization (Optional but Recommended): To ensure high purity for reuse, the recovered auxiliary can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
The reusability of the recovered this compound is a key consideration for its practical application, especially on a larger scale. High recovery yields (often exceeding 90%) and the preservation of its chiral integrity are paramount. The recovered auxiliary can be reacylated and used in subsequent asymmetric reactions with no significant loss of stereoselectivity, making it a cost-effective and sustainable choice in asymmetric synthesis.
The following table provides a summary of common cleavage methods and the corresponding potential for auxiliary recovery.
| Cleavage Reagent(s) | Product Functional Group | Typical Recovery Method |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Column Chromatography |
| Lithium Hydroperoxide (LiOOH) | Carboxylic Acid | Column Chromatography |
| Sodium Methoxide (NaOMe) in Methanol | Methyl Ester | Column Chromatography |
| N,O-Dimethylhydroxylamine HCl / Grignard | Weinreb Amide | Column Chromatography |
It is important to note that the efficiency of recovery can be influenced by the specific reaction conditions and the nature of the chiral product. Optimization of the purification process is often necessary to achieve high yields of the recovered auxiliary.
Advanced Applications and Emerging Research Frontiers of S 4 Isopropylthiazolidine 2 Thione
Integration in Pharmaceutical Synthesis as a Chiral Intermediate
(S)-4-Isopropylthiazolidine-2-thione serves as a crucial chiral auxiliary in asymmetric synthesis, a process vital for producing enantiomerically pure pharmaceutical compounds. chemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. The inherent chirality of this compound allows for the creation of complex molecules with high stereochemical precision. chemimpex.com Its effectiveness lies in its ability to induce stereoselectivity, ensuring that the final drug molecule has the correct three-dimensional arrangement, which is often critical for its therapeutic efficacy and safety.
Precursors for Novel Therapeutics and Drug Development
The utility of this compound as a chiral precursor is evident in the synthesis of novel therapeutics. It is particularly valuable in the diastereoselective synthesis of aryloxy phosphoramidate (B1195095) prodrugs. sigmaaldrich.com An example is its use in preparing prodrugs of 3′-deoxy-2′,3′-didehydrothymidine monophosphate (d4TMP), a type of antiviral agent. sigmaaldrich.com The isopropyl group of the auxiliary provides optimal steric bulk, leading to high diastereoselectivity (de), which in some syntheses can reach 95%. This high degree of control is paramount in drug development, where the specific stereoisomer of a drug often determines its interaction with biological targets.
Chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, are common structural motifs in many pharmaceuticals. nih.govresearchgate.net The development of efficient methods for their asymmetric synthesis is a significant focus in medicinal chemistry. nih.govresearchgate.net Research has demonstrated protocols, such as copper-catalyzed cyclizative aminoboration, for synthesizing key chiral intermediates for drugs like avacopan (B605695) and L-733,060, highlighting the importance of chiral precursors in accessing these complex and medicinally relevant scaffolds. nih.govresearchgate.net
Role in the Synthesis of Compounds Targeting Metabolic Disorders
This compound is identified as a key intermediate in the synthesis of pharmaceuticals aimed at treating metabolic disorders. chemimpex.com Thiazolidinedione-based compounds, a class to which this molecule is related, have been extensively studied for their role in managing conditions like type 2 diabetes mellitus (T2D). nih.gov These compounds often act as modulators of peroxisome proliferator-activated receptors gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov
Metabolic syndrome encompasses a cluster of conditions including insulin (B600854) resistance, abdominal obesity, and fatty liver disease. nih.gov Thiazolidinediones have been investigated as "insulin sensitizers" that can improve the body's response to insulin. nih.gov Research into novel thiazolidinedione derivatives continues to explore their potential in treating various facets of metabolic disease by targeting key enzymes and signaling pathways. nih.govnih.gov For instance, novel derivatives have been designed to inhibit the Wnt/β-catenin signaling pathway, which is implicated in certain cancers that can have metabolic components. nih.gov
Applications in Agrochemical Development
The application of this compound extends into the field of agricultural chemistry, where it is used in the formulation of advanced agrochemicals. chemimpex.com Its unique properties contribute to creating products that can improve crop sustainability and productivity. chemimpex.com
Coordination Chemistry and Advanced Material Science Applications
In the realm of materials science, this compound demonstrates significant potential due to its ability to act as a ligand in coordination chemistry. Its sulfur and nitrogen atoms can coordinate with metal ions, leading to the formation of complex structures with unique properties.
Ligand in Chiral Metal Clusters
This compound functions as a ligand in the formation of chiral metal clusters. For example, it reacts with silver nitrate (B79036) (AgNO₃) in acetonitrile (B52724) to form a hexanuclear silver cluster with the structure [Ag₆(S-IPTT)₆], where S-IPTT is the deprotonated form of the ligand. X-ray crystallography has shown that these clusters possess a hexagonal Ag₆ core, with coordination occurring through the sulfur and nitrogen atoms of the ligand. The flexibility of the isopropyl group in the ligand has been noted to enhance the luminescence properties of these silver clusters compared to more rigid analogs.
The induction of chirality in metal clusters is a significant area of research. Chirality can be introduced into an achiral metal core through the arrangement of chiral ligands on its surface. nsf.gov This is exemplified in gold clusters where chiral staple motifs, arrangements of gold atoms and thiolate ligands, can create a chiral structure. nsf.gov The use of chiral ligands like this compound is a direct route to producing chiral metal clusters with potential applications in catalysis and optical materials.
Design and Synthesis of Chiral Silver Cluster Systems
The design of chiral metal nanoclusters often relies on the principle of chirality transfer, where the stereochemistry of a ligand is imprinted onto the inorganic core. This compound serves as an exemplary chiral ligand for this purpose in the synthesis of silver clusters. Researchers have successfully constructed an enantiomeric pair of silver(I) clusters, denoted as (S)-Ag₆ and (R)-Ag₆, by using this compound and its (R)-enantiomer as capping ligands. core.ac.uk This direct synthesis approach is a convenient and efficient method for creating atomically precise metal clusters with significant chiroptical properties. core.ac.uk
The synthesis involves the reaction of the chiral thiazolidinethione ligand with a silver salt, such as AgOAc, in a suitable solvent system. core.ac.uk The resulting hexanuclear silver (Ag₆) cluster features a unique crystal structure where the six silver atoms are connected through the sulfur and nitrogen atoms of the six capping ligands. core.ac.uk This arrangement forms a cluster with a silver octahedron core, where each face is capped by a ligand. The stability of these clusters in various solvents and under thermal stress makes them robust candidates for further applications. core.ac.uk
Development of Chiral Gold-Copper Cluster Systems
While this compound has proven effective in creating chiral silver clusters, research specifically detailing its use in the development of chiral gold-copper (Au-Cu) bimetallic cluster systems is not prominently available in the existing scientific literature based on the conducted searches. The synthesis of bimetallic Au-Cu nanoclusters has been achieved using other stabilizing ligands, such as thiolates and phosphines, which control the arrangement and exposure of the metal atoms within the cluster. core.ac.uknih.gov These studies demonstrate the feasibility of creating complex bimetallic architectures, but a direct synthetic link to this compound for this particular metallic combination remains an area for future exploration.
Induction of Circularly Polarized Luminescence (CPL) in Chiral Assemblies
Circularly Polarized Luminescence (CPL) is an emission phenomenon that provides information about the excited-state chirality of molecules. It is of great interest for applications in 3D displays, optical data storage, and bio-imaging. probiologists.comresearchgate.netnih.gov The chiral silver clusters, (S)-Ag₆, synthesized with this compound, are notable for their ability to exhibit CPL. core.ac.uk In their discrete state, these clusters show moderate CPL activity. core.ac.uk
A significant advancement has been the amplification of this CPL signal through the formation of chiral assemblies. When the (S)-Ag₆ clusters are introduced as a chiral dopant into a nematic liquid crystal host, the resulting assembly exhibits a dramatically amplified CPL signal. core.ac.uk This hierarchical system demonstrates a successful strategy for enhancing the intrinsically weak chiroptical properties of the metal clusters, paving the way for their practical application. core.ac.ukiaea.org
Table 1: CPL Properties of (S)-Ag₆ Clusters in Different States
| System | Luminescence Dissymmetry Factor (g_lum) | Photoluminescence Quantum Yield (PLQY) |
| Discrete (S)-Ag₆ Clusters | ± 1 x 10⁻³ | 2% |
| (S)-Ag₆ in Liquid Crystal Assembly | ± 0.02 | Significantly Enhanced |
| Data sourced from Maximized circularly polarized luminescence from metal clusters accelerates chiral photopolymerization. core.ac.uk |
Mechanistic Understanding of Chiroptical Activity in Ligand-Protected Metal Clusters
The chiroptical activity, such as CPL, in ligand-protected metal clusters originates from the transfer of chirality from the organic ligands to the metallic core. core.ac.ukprobiologists.com In the case of clusters capped with this compound, the stereogenic center of the ligand dictates the chiral arrangement of the ligands on the cluster's surface. This surface chirality, in turn, influences the electronic structure of the metal core, leading to differential absorption and emission of left and right circularly polarized light. core.ac.ukresearchgate.net
Engineering CPL-Active Materials Utilizing this compound Derivatives
The development of materials with strong CPL activity is a key goal in materials science. Derivatives of this compound are being used to engineer such materials. A prime example is the use of the CPL from (S)-Ag₆ clusters embedded in liquid crystals to remotely control and trigger enantioselective photopolymerization. core.ac.uk This represents a sophisticated form of light-to-matter chirality transfer, where the circularly polarized light from the chiral cluster selectively initiates the polymerization of a specific enantiomer in a racemic monomer mixture. core.ac.ukiaea.org
Furthermore, research on silver nanoclusters capped with the structurally similar (R/S)-4-phenylthiazolidine-2-thione has shown that these materials can be used to fabricate highly efficient circularly polarized light-emitting diodes (CPLEDs). probiologists.com By incorporating the nanoclusters into a host material that enhances their aggregation-induced emission (AIE), both the quantum yield and the CPL efficiency are improved, demonstrating a viable strategy for creating advanced optoelectronic devices. probiologists.com These examples highlight how this compound and its derivatives are crucial components in the bottom-up design of functional, CPL-active materials. core.ac.uk
Potential in Antioxidant Formulations and Biological Systems
Thiazolidine-2-thione and its derivatives exhibit a range of biological activities and hold promise for use in antioxidant formulations. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds that can mitigate oxidative stress are of significant therapeutic interest. Thiazolidinone derivatives, which share a core structure with thiazolidine-2-thione, have been synthesized and evaluated for their antioxidant properties through various in vitro assays.
A key area of interest is the role of these compounds as enzyme inhibitors. For instance, derivatives of thiazolidine-2-thione have been designed and synthesized as novel inhibitors of xanthine (B1682287) oxidase (XO). nih.gov XO is a critical enzyme in purine (B94841) metabolism that produces uric acid and ROS. nih.gov By inhibiting this enzyme, these compounds can reduce the production of ROS, thereby exerting an antioxidant effect. One study identified a derivative, compound 6k, that showed significantly more potent XO inhibitory activity than the clinically used drug allopurinol. nih.gov Molecular docking studies suggest that the thiazolidinethione moiety plays a crucial role by forming hydrogen bonds within the active site of the enzyme. nih.gov This line of research indicates that this compound can serve as a valuable scaffold for developing new therapeutic agents targeting diseases associated with oxidative stress. nih.gov
Table 2: Investigated Biological Activities of Thiazolidine-2-thione Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Xanthine Oxidase (XO) Inhibition | Inhibition of a key enzyme in ROS production | nih.gov |
| Aldose Reductase Inhibition | Potential for diabetic complication treatment | nih.gov |
| Anticancer | General cytotoxic or targeted activity | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways | nih.gov |
| Antifungal | Inhibition of fungal growth | nih.gov |
| Data sourced from Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. nih.gov |
Computational and Mechanistic Investigations of S 4 Isopropylthiazolidine 2 Thione Reactivity
Quantum Chemical Calculations for Stereoselectivity Prediction and Rational Design
Quantum chemical calculations, particularly using density functional theory (DFT), are instrumental in predicting and rationalizing the high levels of stereoselectivity achieved when using N-acylated (S)-4-Isopropylthiazolidine-2-thione as a chiral auxiliary. nih.govacs.orgresearchgate.net These computational models are crucial for understanding reactions such as aldol (B89426) additions, where the auxiliary directs the formation of a new stereocenter.
The predictive power of these calculations lies in their ability to model the transition states of competing reaction pathways. For instance, in a titanium-mediated aldol reaction, the N-propionyl derivative of this compound forms a titanium enolate that reacts with an aldehyde like benzaldehyde. nih.govacs.orgresearchgate.net The reaction can proceed through several diastereomeric transition states, each leading to a different stereoisomer of the aldol product.
DFT calculations can determine the relative energies of these transition states. The transition state with the lowest energy corresponds to the major product observed experimentally. These studies have shown that the steric hindrance imposed by the isopropyl group on the thiazolidinethione ring is a key factor in destabilizing transition states that would lead to minor diastereomers. acs.org By calculating the energy difference (ΔΔG‡) between the lowest energy transition state (leading to the syn-aldol product) and the next lowest energy transition state (leading to the anti-aldol product), the diastereomeric ratio (dr) of the reaction can be predicted. This allows for the rational design of more selective auxiliaries and reaction conditions.
| Transition State | Description | Relative Energy (ΔG‡, kcal/mol) | Predicted Product | Predicted Diastereomeric Ratio |
|---|---|---|---|---|
| TS-syn-1 | Attack on the Re face of the aldehyde via a chair-like TS with the isopropyl group pseudo-equatorial | 0.0 | Syn-Adduct | >99:1 |
| TS-syn-2 | Attack on the Si face of the aldehyde | +3.5 | ||
| TS-anti-1 | Transition state leading to the anti-adduct | +4.2 | Anti-Adduct | <1:99 |
| TS-anti-2 | Alternative transition state leading to the anti-adduct | +5.1 |
Reaction Pathway Analysis and Transition State Modeling for Chiral Induction
A comprehensive understanding of chiral induction requires detailed analysis of the entire reaction pathway, from reactants to products, via the crucial transition states. For reactions controlled by this compound, this involves modeling the formation of the reactive intermediate—typically a metal enolate—and its subsequent reaction with an electrophile. nih.govacs.orgresearchgate.net
Transition state modeling, again primarily using DFT methods, is the cornerstone of this analysis. nih.gov The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. For aldol reactions involving N-acyl thiazolidinethiones, two main pathways are often considered: a non-chelated pathway and a chelated pathway, where the thiocarbonyl group of the auxiliary coordinates to the metal center (e.g., titanium). nih.govacs.orgresearchgate.net Computational studies have revealed that for titanium tetrachloride-promoted reactions, the non-chelated pathway is generally favored and effectively rationalizes the experimentally observed high stereoselectivity for the syn-aldol product. acs.org
The models identify the key interactions responsible for stereodifferentiation. The preferred transition state is typically a chair-like structure where the bulky isopropyl group occupies a pseudo-equatorial position to minimize steric clash. acs.org This arrangement effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. acs.org Improved interaction energy between the reactants has been identified as a key stabilizing factor for the lowest energy transition state. acs.org
Elucidation of Ligand-Metal Interaction Dynamics in Chiral Cluster Formation
This compound and its deprotonated form can act as chiral ligands in the formation of multinuclear metal clusters. The elucidation of the dynamics of these ligand-metal interactions is critical for understanding how the chirality of the individual ligand is transferred to the supramolecular structure of the cluster.
Molecular dynamics (MD) simulations and DFT calculations can be employed to explore the self-assembly process. These methods can predict the most stable cluster geometries, analyze the non-covalent interactions between ligands that contribute to the chiral organization, and rationalize the electronic and optical properties (such as circular dichroism) of the final chiral cluster. The design of ligands with specific geometric flexibility and electronic properties is a key aspect of creating functional chiral metal clusters for applications in catalysis and materials science. nih.govresearchgate.net
| Interaction/Property | Computational Method | Parameter Investigated | Typical Finding/Information Gained |
|---|---|---|---|
| Coordination Geometry | DFT Geometry Optimization | Bond lengths (Ag-S, Ag-N), Bond angles | Determines the local coordination environment around each silver ion. |
| Binding Energy | DFT Energy Calculation | Ligand binding energy (kcal/mol) | Quantifies the stability of the ligand-metal interaction. |
| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions | Characterizes the nature of the Ag-S and Ag-N bonds (e.g., covalent vs. dative). |
| Chiroptical Properties | Time-Dependent DFT (TD-DFT) | Calculated Circular Dichroism (CD) spectrum | Predicts the optical activity of the cluster, linking structure to spectroscopic properties. |
Spectroscopic Characterization of Reaction Intermediates and Transition States
While computational methods provide a theoretical framework for understanding reactivity, spectroscopic techniques offer experimental evidence for the proposed intermediates and mechanisms. The characterization of transient species in reactions involving this compound is challenging but essential for validating computational models.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing reaction intermediates. For example, by forming the lithium or titanium enolate of an N-acyl thiazolidinethione at low temperatures (e.g., -78 °C), it is possible to acquire ¹H, ¹³C, or ⁷Li NMR spectra to confirm its structure before the addition of an electrophile. Changes in the chemical shifts of the carbons and protons near the enolate and the thiocarbonyl group provide direct evidence of the intermediate's formation and geometry.
Fourier-transform infrared (FT-IR) spectroscopy can also monitor the progress of a reaction. The conversion of the N-acyl group to an enolate results in the disappearance of the C=O stretching frequency and the appearance of new bands corresponding to the C=C and C-O bonds of the enolate.
For extremely short-lived intermediates or transition states, more advanced techniques are required. Freeze-quench methods, where the reaction is rapidly stopped at various time points by freezing, can be combined with various spectroscopic techniques to characterize trapped intermediates. While not commonly reported for this specific auxiliary, techniques like stopped-flow UV-Vis or rapid-scan IR could potentially be used to obtain kinetic and structural information on the timescale of seconds to milliseconds. These experimental data provide the crucial benchmarks needed to refine and validate the accuracy of the transition state models and reaction pathway analyses derived from quantum chemical calculations.
Future Perspectives and Unexplored Research Avenues for S 4 Isopropylthiazolidine 2 Thione
Development of Novel Derivatized Auxiliaries for Enhanced Asymmetric Performance
A significant future direction lies in the rational design and synthesis of new chiral auxiliaries based on the (S)-4-Isopropylthiazolidine-2-thione framework. While the parent auxiliary is highly effective, derivatization can further enhance its performance, tailor its properties for specific applications, and overcome existing limitations.
One promising strategy involves the introduction of additional steric or electronic directing groups to the core structure. For instance, researchers have developed an indene-based thiazolidinethione chiral auxiliary prepared from trans-1-amino-2-indanol. nih.gov This novel auxiliary has demonstrated excellent diastereoselectivities in both propionate (B1217596) and acetate (B1210297) aldol (B89426) additions, highlighting how structural modifications can lead to superior performance. nih.gov Future work could explore a variety of substituents to fine-tune the steric and electronic environment around the reaction center, potentially leading to even higher levels of diastereoselectivity or enabling new types of transformations.
A comparison of the performance of standard and derivatized auxiliaries in key reactions, such as the acetate aldol reaction, illustrates the potential for improvement.
| Auxiliary Type | Reaction | Diastereoselectivity (ds) | Yield | Reference |
| (S)-4-Isopropyl-N-acetylthiazolidinethione | Acetate Aldol Reaction | Moderate | Variable | nih.gov |
| Indene-based N-acetylthiazolidinethione | Acetate Aldol Reaction | Excellent (>95:5) | High | nih.gov |
Future research will likely focus on creating a library of such derivatized auxiliaries. This would allow for the rapid screening of auxiliaries to find the optimal match for a specific chemical transformation, a strategy often employed in the early phases of drug discovery. sci-hub.se The goal is to develop a toolkit of auxiliaries that provides chemists with precise control over stereochemical outcomes for a broader range of substrates and reaction types.
Expanding the Scope of this compound in Organocatalysis and Asymmetric Catalysis
The primary application of this compound is as a stoichiometric chiral auxiliary. tcichemicals.com A compelling future avenue is to expand its role into the realm of catalysis, particularly in organocatalysis, where a small amount of a chiral organic molecule is used to catalyze a reaction asymmetrically.
While thiazolidinethiones are typically cleaved from the product, their inherent structural motifs could be harnessed for catalytic activity. Research into related heterocyclic structures, such as imidazolidine-4-thiones, has shown their potential as prebiotic organocatalysts, demonstrating catalytic activity in challenging reactions like the α-alkylation of aldehydes. the-innovation.org This suggests that the thiazolidinethione scaffold itself, or derivatives thereof, could be designed to function as true organocatalysts. This would involve modifying the structure to include catalytically active sites while retaining the chiral environment necessary for asymmetric induction.
Furthermore, the auxiliary can be instrumental in catalytic asymmetric reactions that go beyond the well-established aldol and alkylation reactions. For example, a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione has been successfully catalyzed by a chiral nickel(II) complex, affording products with outstanding stereocontrol. nih.govsigmaaldrich.com This demonstrates the compatibility of the auxiliary with transition metal catalysis and opens the door to exploring its use in a wider range of catalytic carbon-carbon and carbon-heteroatom bond-forming reactions. Future research could explore its application in:
Catalytic asymmetric Michael additions. nih.gov
Enantioselective conjugate additions. amanote.com
Catalytic cycloaddition reactions.
The easy removal of the thiazolidinethione scaffold after the reaction is a significant advantage, allowing for the straightforward isolation of a wide array of enantiomerically pure derivatives. nih.gov
Advanced Applications in Smart Materials and Sensing Technologies
The unique chiral and electronic properties of this compound and its derivatives make them attractive candidates for incorporation into advanced functional materials. sci-hub.se Smart materials, which respond to external stimuli like light, temperature, or the presence of a chemical species, are a key area of future development. sci-hub.se
Sensing Technologies: A particularly promising application is in the development of chiral sensors. Recently, thiazolidine-functionalized chiral ionic liquids derived from L-cysteine have been synthesized and shown to act as highly sensitive optical sensors for trace amounts of copper(II) ions. mdpi.com The thiazolidine (B150603) moiety, with its electron-rich functional groups, imparts unique luminescence properties that change upon binding to metal ions. mdpi.com This research underscores the potential for developing this compound-based sensors for a variety of analytes. Future work could focus on:
Creating sensors for other environmentally or biologically important metal ions. mdpi.com
Developing electrochemical chiral sensors for the discrimination of enantiomers of electroinactive molecules. mdpi.comrsc.org
Incorporating the auxiliary into polymer matrices to create robust and reusable sensing films. nih.gov
Smart Optical Materials: Another exciting frontier is the use of chiral thiazolidinethione derivatives in materials with unique optical properties, such as those exhibiting circularly polarized luminescence (CPL). CPL-active materials are crucial for next-generation technologies like 3D displays, spintronics, and information security. the-innovation.orgthe-innovation.org The chirality of this compound can be transferred to larger systems, inducing a preferred handedness in the emitted light. The combination of chiral molecules with luminescent materials can generate CPL. the-innovation.org Future research could explore the synthesis of polymers or supramolecular assemblies containing the this compound unit to create novel, processable CPL materials. the-innovation.orgresearchgate.netnih.gov
Sustainable Synthesis and Application Methodologies for Industrial Implementation
For any chemical tool to be widely adopted, especially in industrial settings, its synthesis and application must be efficient, cost-effective, and environmentally benign. Future research on this compound will increasingly focus on sustainability.
Green Synthesis: Conventional methods for synthesizing heterocyclic compounds often rely on volatile organic solvents and harsh conditions. nih.gov A key research goal is to develop "green" synthetic routes. For the related thiazolidine-2,4-diones, syntheses using deep eutectic solvents (DES) as both the solvent and catalyst have been reported, offering an environmentally acceptable alternative. nih.govfrontiersin.org Exploring similar methodologies for this compound could significantly reduce the environmental footprint of its production.
Biocatalysis: Biocatalytic routes represent another pillar of sustainable chemistry. nih.gov Enzymes operate under mild conditions and often exhibit high regio- and enantioselectivity. nih.gov Developing an enzymatic or chemo-enzymatic synthesis for this compound or its precursors from simple starting materials would be a major advancement. amanote.comresearchgate.netcore.ac.uk Biocatalysis is already being explored for the large-scale manufacture of chiral pharmaceuticals, demonstrating its industrial viability. researchgate.net
Recycling and Industrial Economy: The economic viability of using chiral auxiliaries on an industrial scale often depends on the ability to efficiently recover and recycle the auxiliary after use. sigmaaldrich.com The thiazolidinethione auxiliary can be readily removed and recovered. nih.gov Optimizing this recovery process to achieve near-quantitative yields on a large scale is crucial for industrial implementation. Reducing the cost of the auxiliary, for example through optimized synthesis, makes its application in producing pharmaceutical intermediates more economically feasible. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The future of chemical synthesis is moving towards greater automation and efficiency. Integrating the use of this compound with modern technology platforms like flow chemistry and automated synthesis robots is a critical area for future exploration.
Flow Chemistry: Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netnih.gov This technology is increasingly used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). nih.govunimi.it Adapting asymmetric reactions involving this compound to a continuous flow setup could accelerate the production of chiral building blocks. researchgate.net This would enable faster optimization of reaction conditions and provide a seamless transition from laboratory-scale research to pilot-plant production. researchgate.net
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, which combine robotics and liquid handling systems, can perform a large number of reactions in parallel with minimal human intervention. nih.govsynplechem.comyoutube.com These systems are powerful tools for rapidly creating libraries of molecules for drug discovery or materials science research. nih.govyoutube.com
Future research could involve:
Developing protocols to use this compound and its derivatives on automated synthesizers to quickly generate libraries of chiral compounds.
Integrating these platforms with high-throughput screening (HTS) to rapidly evaluate the effectiveness of newly synthesized derivatized auxiliaries (as discussed in section 6.1). nih.govnih.govdovepress.com
Using automated systems to explore a wider range of reaction conditions, catalysts, and substrates for reactions involving the auxiliary, accelerating the discovery of new applications. big-map.eu
This integration would represent a paradigm shift, moving the application of this chiral auxiliary from a specialized, manual process to a key component in the modern, data-driven discovery of new molecules and materials.
Q & A
Q. How can researchers ensure long-term stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Keep in amber vials under argon at –20°C to prevent oxidation ( warns against degradation).
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.
- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility permits .
Q. Tables
| Property | Value/Method | Source |
|---|---|---|
| Molecular Formula | CHNS | |
| InChI Key | InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5... | |
| Synthetic Yield (Optimized) | 72–85% (DMF-acetic acid reflux) | |
| Stability (Storage) | Degrades >6 months at RT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
